4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-1,3,5-triazine-2-thiol
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Overview
Description
4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains both thiazole and triazine rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of a thiosemicarbazide derivative with a suitable nitrile or isothiocyanate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiol derivatives.
Substitution: The amino and thiol groups may participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds with thiazole and triazine rings are often studied for their potential antimicrobial, antifungal, and anticancer activities. Research may focus on the compound’s ability to inhibit specific enzymes or pathways in microorganisms or cancer cells.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. This could include the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.
Mechanism of Action
The mechanism of action for 4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-1,3,5-triazine-2-thiol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,3,5-triazine-2-thiol: Lacks the thiazole ring but shares the triazine-thiol structure.
2-Methyl-1,3-thiazole-4-carboxylic acid: Contains the thiazole ring but lacks the triazine structure.
6-(2-Methyl-1,3-thiazol-5-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with different functional groups.
Uniqueness
The uniqueness of 4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-1,3,5-triazine-2-thiol lies in its combined thiazole and triazine rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H7N5S2 |
---|---|
Molecular Weight |
225.3 g/mol |
IUPAC Name |
2-amino-6-(2-methyl-1,3-thiazol-5-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H7N5S2/c1-3-9-2-4(14-3)5-10-6(8)12-7(13)11-5/h2H,1H3,(H3,8,10,11,12,13) |
InChI Key |
RMCVYORXGLOCAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
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